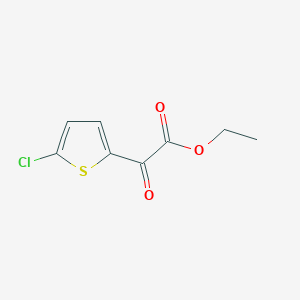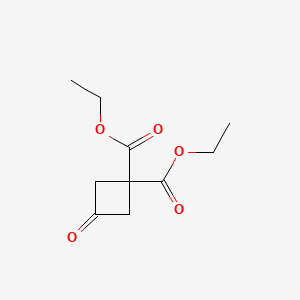
3-Morpholin-4-ylpyrazine-2-carbonitrile
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- Chumachenko et al. (2014) explored the synthesis of 5-Morpholino-1,3-oxazole-4-carbonitriles, which showed that 5-(morpholin-4-yl)-2-(4-phthalimidobutyl)-1,3-oxazole-4-carbonitrile reacts with hydrazine hydrate to form various products including an aminopyridin compound (Chumachenko, Shablykin, & Brovarets, 2014).
- A similar study in 2015 by the same authors reported the formation of different reaction products under similar conditions, highlighting the potential for diverse chemical reactions involving morpholine derivatives (Chumachenko, Shablykin, & Brovarets, 2015).
- Further exploration of these compounds was conducted by Chumachenko et al. (2014), where they synthesized 5-alkylamino-1,3-oxazole-4-carbonitriles and observed the formation of different aminooxazole compounds (Chumachenko, Shablykin, Vasilenko, & Brovarets, 2014).
Pharmaceutical Applications
- Gadhave and Bhagwat (2017) investigated the synthesis of pyridine-3-carbonitriles and their anti-inflammatory activity, showing the potential pharmaceutical applications of these compounds (Gadhave & Bhagwat, 2017).
Advanced Material Synthesis
- The synthesis of morpholinotetrahydrothieno[2,3-c]isoquinolines was explored by El-Dean, Radwan, and Zaki (2008), demonstrating the potential of morpholine derivatives in the development of novel materials (El-Dean, Radwan, & Zaki, 2008).
Eigenschaften
IUPAC Name |
3-morpholin-4-ylpyrazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c10-7-8-9(12-2-1-11-8)13-3-5-14-6-4-13/h1-2H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLNFJRCEBDZES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CN=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Morpholin-4-ylpyrazine-2-carbonitrile | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Azabicyclo[4.2.1]nonane](/img/structure/B1316964.png)









![1-[4-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1316995.png)
![6-Iodo-1H-benzo[d]imidazole](/img/structure/B1316998.png)